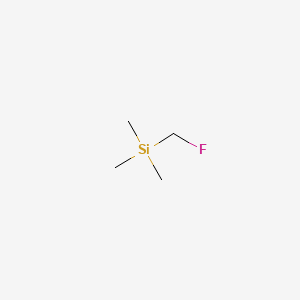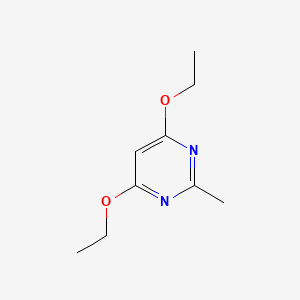
(Fluoromethyl)trimethylsilane
Vue d'ensemble
Description
(Fluoromethyl)trimethylsilane is an organosilicon compound with the chemical formula CF3Si(CH3)3. This compound is valued for its ability to enhance the chemical properties and stability of organic molecules, making it a crucial reagent in various chemical reactions .
Méthodes De Préparation
The synthesis of (Fluoromethyl)trimethylsilane typically involves the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor . Another method involves the reaction of fluoroform with trimethylsilyl chloride and potassium hexamethyldisilazide under an inert atmosphere, yielding the compound with an approximate yield of 88% . These methods emphasize safety and environmental sustainability, making them suitable for industrial production .
Analyse Des Réactions Chimiques
(Fluoromethyl)trimethylsilane undergoes various types of chemical reactions, including nucleophilic addition reactions with aldehydes and ketones . In the presence of a metal salt, the reagent reacts with carbonyl compounds to form trimethylsilyl ethers, which can be hydrolyzed to produce trifluoromethyl methanols . The compound is also used in oxidative trifluoromethylation reactions, modifying substrates such as alkenes, alkynes, and aromatic compounds . Common reagents used in these reactions include tetrabutylammonium fluoride and potassium tert-butoxide . The major products formed from these reactions are trifluoromethylated alcohols and ketones .
Applications De Recherche Scientifique
(Fluoromethyl)trimethylsilane is widely used in scientific research due to its versatility and effectiveness as a trifluoromethylating agent. In chemistry, it is employed in the synthesis of complex organic molecules, enhancing their electrochemical properties and biological activity . In biology and medicine, the compound is used to improve the pharmacological profiles of molecules, making them more effective and longer-lasting . Additionally, it finds applications in the pharmaceutical and agrochemical industries, where it enhances metabolic stability and increases resistance to biotic degradation .
Mécanisme D'action
The mechanism of action of (Fluoromethyl)trimethylsilane involves the generation of a highly reactive trifluoromethide intermediate (CF3-) in the presence of a metal salt . This intermediate attacks carbonyl compounds, forming an alkoxide anion, which is then silylated by the reagent to give the overall addition product . The compound competes with the carbonyl for the reactive intermediate, sequestering the trifluoromethide in a reversibly-generated -ate complex, thus inhibiting the chain reaction . This process is common to all anion-initiated reactions of the reagent .
Comparaison Avec Des Composés Similaires
(Fluoromethyl)trimethylsilane is often compared with other similar compounds such as trifluoromethyllithium and trifluoromethyltrimethylsilane . Unlike trifluoromethyllithium, which is not isolable and rapidly decomposes, this compound is stable and can be easily handled . Other similar compounds include trimethylfluorosilane and triethyl(trifluoromethyl)silane, which also serve as trifluoromethylating agents but differ in their reactivity and stability . The uniqueness of this compound lies in its ability to facilitate selective and controlled trifluoromethylation reactions under mild conditions .
Propriétés
IUPAC Name |
fluoromethyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11FSi/c1-6(2,3)4-5/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYOSQHKLFCHSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11FSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-1,3-diphenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3257355.png)
![3-(4-bromophenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B3257367.png)
![5-Methyl-2-morpholinobenzo[d]oxazole](/img/structure/B3257375.png)











